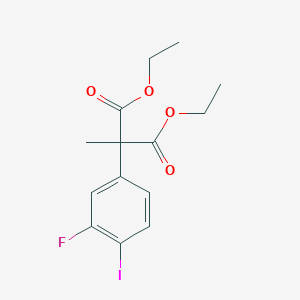
Diethyl 2-(3-fluoro-4-iodophenyl)-2-methylmalonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(3-fluoro-4-iodophenyl)-2-methylmalonate is an organic compound characterized by its complex molecular structure, which includes a fluorine and iodine atom on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(3-fluoro-4-iodophenyl)-2-methylmalonate typically involves the following steps:
Halogenation: The starting material, 2-methylmalonic acid diethyl ester, undergoes halogenation to introduce the iodine atom at the 4-position of the phenyl ring.
Fluorination: The iodinated compound is then subjected to fluorination to introduce the fluorine atom at the 3-position of the phenyl ring.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the halogenation and fluorination steps.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 2-(3-fluoro-4-iodophenyl)-2-methylmalonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and various alkyl halides are employed.
Major Products Formed:
Oxidation: Carboxylic acids, esters, and amides.
Reduction: Alcohols and amines.
Substitution: A variety of substituted phenyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: Diethyl 2-(3-fluoro-4-iodophenyl)-2-methylmalonate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is utilized in the design of new drugs, especially those targeting specific diseases such as cancer and infectious diseases.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Diethyl 2-(3-fluoro-4-iodophenyl)-2-methylmalonate exerts its effects involves its interaction with molecular targets and pathways. The presence of fluorine and iodine atoms enhances its binding affinity to specific enzymes and receptors, leading to the modulation of biological processes.
Comparación Con Compuestos Similares
Diethyl 2-(3-fluoro-4-bromophenyl)-2-methylmalonate
Diethyl 2-(3-fluoro-4-chlorophenyl)-2-methylmalonate
Diethyl 2-(3-fluoro-4-iodophenyl)-2-methylmalonate
Uniqueness: this compound stands out due to the presence of both fluorine and iodine atoms, which significantly influence its chemical reactivity and biological activity compared to its counterparts with only one halogen atom.
This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C14H16FIO4 |
|---|---|
Peso molecular |
394.18 g/mol |
Nombre IUPAC |
diethyl 2-(3-fluoro-4-iodophenyl)-2-methylpropanedioate |
InChI |
InChI=1S/C14H16FIO4/c1-4-19-12(17)14(3,13(18)20-5-2)9-6-7-11(16)10(15)8-9/h6-8H,4-5H2,1-3H3 |
Clave InChI |
WJAXZUKSFUMXNP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C1=CC(=C(C=C1)I)F)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















